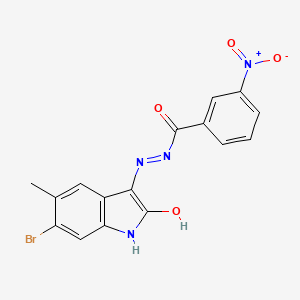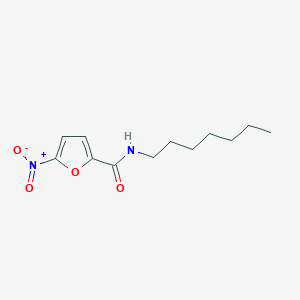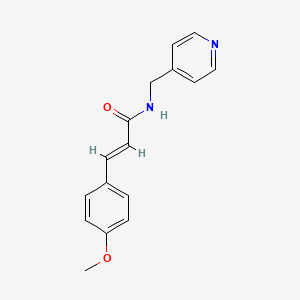
N'-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a brominated indole moiety and a nitrobenzohydrazide group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide typically involves the following steps:
Bromination: The starting material, 5-methylindole, is brominated using bromine or a brominating agent to introduce a bromine atom at the 6-position.
Oxidation: The brominated indole is then oxidized to form the corresponding 2-oxo-2,3-dihydro-1H-indole derivative.
Condensation: The oxidized product is condensed with 3-nitrobenzohydrazide under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N’-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N’-(6-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide: Similar structure but without the methyl group.
N’-(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide: Similar structure but without the bromine atom.
Uniqueness
N’-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide is unique due to the presence of both bromine and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H11BrN4O4 |
|---|---|
Molecular Weight |
403.19 g/mol |
IUPAC Name |
N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H11BrN4O4/c1-8-5-11-13(7-12(8)17)18-16(23)14(11)19-20-15(22)9-3-2-4-10(6-9)21(24)25/h2-7,18,23H,1H3 |
InChI Key |
INZLASIVEWAMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11694726.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B11694748.png)
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11694755.png)



![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11694765.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694771.png)
![5-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B11694774.png)

![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11694786.png)
![(2E,5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11694789.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B11694794.png)
![2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11694806.png)
